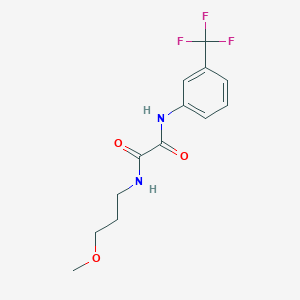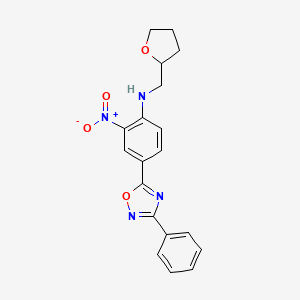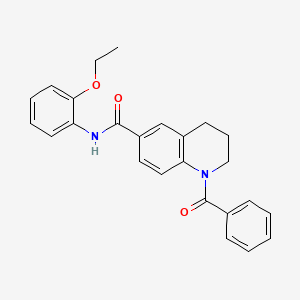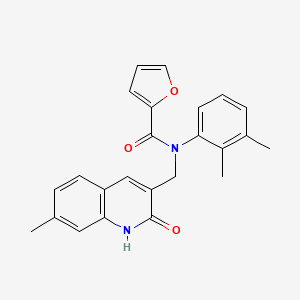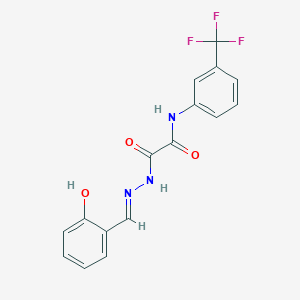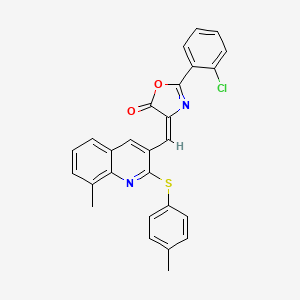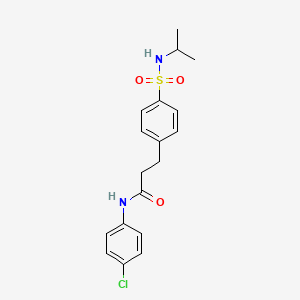![molecular formula C18H19N3O2S B7701933 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide” has a molecular formula of C25H22N2O4S and a molecular weight of 446.52 . It is also known by registry numbers ZINC000009355920 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES representation of the molecule isCOc1ccc(cc1)S(=O)(=O)N(C)c1ccc(cc1)C(=O)Nc1ccc2ccccc2c1 . This indicates the presence of a methoxy group, a benzenesulfonamido group, and a benzamide group in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.52 . Its solubility in DMSO is unknown . More detailed physical and chemical properties are not available in the literature I have access to.Mecanismo De Acción
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide inhibits the activity of histone deacetylases by binding to the active site of the enzyme. This results in the acetylation of histones, which leads to changes in gene expression. This compound also induces cell cycle arrest and apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide in lab experiments is that it has a high degree of selectivity for histone deacetylases. This means that it is less likely to have off-target effects compared to other compounds that inhibit histone deacetylases. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic properties of this compound in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of this compound involves the reaction between 4-aminobenzamide and N-methyl-4-methoxybenzenesulfonyl chloride. This compound has been shown to have potential therapeutic properties in the treatment of cancer, as well as anti-inflammatory and neuroprotective properties. While this compound has some limitations in lab experiments, it has several potential future directions for research.
Métodos De Síntesis
The synthesis of 4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide involves the reaction between 4-aminobenzamide and N-methyl-4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with acetic anhydride to form the final product, this compound. This method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide has been shown to have potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-12-7-6-8-13(5-2)15(12)20-16(22)14-9-19-18-21(17(14)23)11(3)10-24-18/h6-10H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMHOIQOGEYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

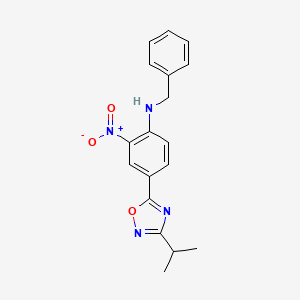
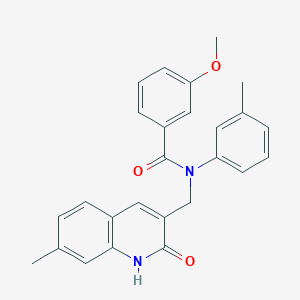

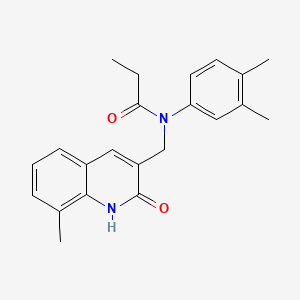
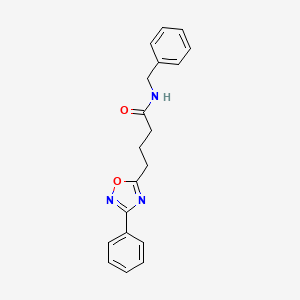
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
